molecular formula C18H17Cl2N3S B4740205 3-(3,4-dichlorophenyl)-4-ethyl-5-[(3-methylbenzyl)thio]-4H-1,2,4-triazole

3-(3,4-dichlorophenyl)-4-ethyl-5-[(3-methylbenzyl)thio]-4H-1,2,4-triazole

Cat. No. B4740205
M. Wt: 378.3 g/mol
InChI Key: JZWLPMNQWZECRW-UHFFFAOYSA-N
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Description

3-(3,4-dichlorophenyl)-4-ethyl-5-[(3-methylbenzyl)thio]-4H-1,2,4-triazole, commonly known as DMET, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. DMET is a triazole derivative that has been synthesized using a variety of methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments.

Mechanism of Action

DMET acts by inhibiting the activity of certain enzymes, such as cytochrome P450 and monoamine oxidase. DMET has also been found to have an effect on the GABAergic system, which is involved in the regulation of anxiety and mood.
Biochemical and Physiological Effects
DMET has been found to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of fungal and bacterial growth, and the regulation of plant growth and development. DMET has also been found to have an effect on the central nervous system, including anxiolytic and antidepressant effects.

Advantages and Limitations for Lab Experiments

DMET has several advantages for use in lab experiments, including its high purity and stability, ease of synthesis, and low toxicity. However, DMET also has limitations, including its limited solubility in water and its potential to interact with other compounds in the experimental system.

Future Directions

There are several future directions for DMET research, including the development of DMET-based drugs for the treatment of cancer and other diseases, the optimization of DMET synthesis methods, and the investigation of DMET's potential applications in material science. Further research is also needed to fully understand the mechanism of action and biochemical and physiological effects of DMET.

Scientific Research Applications

DMET has been studied for its potential applications in various fields, including drug discovery and development, agricultural research, and material science. DMET has been found to have antifungal, antibacterial, and antitumor properties, making it a promising candidate for drug development. DMET has also been studied for its use as a plant growth regulator and as a material for the synthesis of metal complexes.

properties

IUPAC Name

3-(3,4-dichlorophenyl)-4-ethyl-5-[(3-methylphenyl)methylsulfanyl]-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2N3S/c1-3-23-17(14-7-8-15(19)16(20)10-14)21-22-18(23)24-11-13-6-4-5-12(2)9-13/h4-10H,3,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZWLPMNQWZECRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC2=CC=CC(=C2)C)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,4-dichlorophenyl)-4-ethyl-5-[(3-methylbenzyl)sulfanyl]-4H-1,2,4-triazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(3,4-dichlorophenyl)-4-ethyl-5-[(3-methylbenzyl)thio]-4H-1,2,4-triazole
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3-(3,4-dichlorophenyl)-4-ethyl-5-[(3-methylbenzyl)thio]-4H-1,2,4-triazole
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3-(3,4-dichlorophenyl)-4-ethyl-5-[(3-methylbenzyl)thio]-4H-1,2,4-triazole
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3-(3,4-dichlorophenyl)-4-ethyl-5-[(3-methylbenzyl)thio]-4H-1,2,4-triazole
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3-(3,4-dichlorophenyl)-4-ethyl-5-[(3-methylbenzyl)thio]-4H-1,2,4-triazole
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3-(3,4-dichlorophenyl)-4-ethyl-5-[(3-methylbenzyl)thio]-4H-1,2,4-triazole

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